molecular formula C19H20N2O3 B589853 γ-Hydroxy Phenylbutazone-d6 CAS No. 1794789-70-0

γ-Hydroxy Phenylbutazone-d6

Cat. No.: B589853
CAS No.: 1794789-70-0
M. Wt: 330.417
InChI Key: PPJYQSFRNGSEBH-JCKIRYGESA-N
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Description

γ-Hydroxy Phenylbutazone-d6 is a deuterated derivative of γ-Hydroxy Phenylbutazone, a metabolite of the non-steroidal anti-inflammatory drug phenylbutazone. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its stable isotopic labeling which aids in various analytical techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of γ-Hydroxy Phenylbutazone-d6 involves the deuteration of γ-Hydroxy PhenylbutazoneThe reaction conditions often require a palladium or platinum catalyst under controlled temperature and pressure to ensure efficient deuteration .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product .

Chemical Reactions Analysis

Types of Reactions: γ-Hydroxy Phenylbutazone-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

γ-Hydroxy Phenylbutazone-d6 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Mechanism of Action

γ-Hydroxy Phenylbutazone-d6 exerts its effects by inhibiting the enzymes prostaglandin H synthase and prostacyclin synthase. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. The deuterated form of the compound allows for precise tracking and analysis in various biochemical assays .

Comparison with Similar Compounds

Uniqueness: γ-Hydroxy Phenylbutazone-d6 is unique due to its deuterated nature, which provides enhanced stability and allows for more accurate analytical measurements in research applications. This isotopic labeling distinguishes it from its non-deuterated counterparts and makes it a valuable tool in scientific studies .

Properties

CAS No.

1794789-70-0

Molecular Formula

C19H20N2O3

Molecular Weight

330.417

IUPAC Name

4-(2,2,3,4,4,4-hexadeuterio-3-hydroxybutyl)-1,2-diphenylpyrazolidine-3,5-dione

InChI

InChI=1S/C19H20N2O3/c1-14(22)12-13-17-18(23)20(15-8-4-2-5-9-15)21(19(17)24)16-10-6-3-7-11-16/h2-11,14,17,22H,12-13H2,1H3/i1D3,12D2,14D

InChI Key

PPJYQSFRNGSEBH-JCKIRYGESA-N

SMILES

CC(CCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)O

Synonyms

4-(3-Hydroxybutyl)-1,2-diphenyl-3,5-pyrazolidinedione-d6;  _x000B_1,2-Diphenyl-3,5-dioxo-4-(3-hydroxybutyl)pyrazolidine-d6;  DL-γ-Hydroxyphenylbutazone-d6; 

Origin of Product

United States

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